1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride
Overview
Description
“1-(2-Chloroethyl)pyrrolidine hydrochloride” is a laboratory chemical . It’s a haloalkyl substituted pyrrolidine used in the preparation of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “1-(2-Chloroethyl)pyrrolidine hydrochloride” involves recrystallisation from isopropanol/di-isopropyl ether . The free base is relatively unstable and should be converted to the hydrochloride immediately .Molecular Structure Analysis
The molecular formula of “1-(2-Chloroethyl)pyrrolidine hydrochloride” is C6H13Cl2N . The InChI is 1S/C6H12ClN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H and the SMILES is N1 (CCCl)CCCC1. [H]Cl .Physical And Chemical Properties Analysis
“1-(2-Chloroethyl)pyrrolidine hydrochloride” is a white to off-white crystalline powder . It has a melting point of 167-170 °C (lit.) and a boiling point of 237°C (lit.) . It’s soluble in water and slightly soluble in chloroform .Scientific Research Applications
Drug Development and Synthesis
Triazoles, including 1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride, are of significant interest in drug development due to their broad spectrum of biological activities. Ferreira et al. (2013) discussed the preparation of triazole derivatives, emphasizing the need for new, efficient preparations that consider green chemistry and sustainability. These compounds are explored for their potential against new diseases, bacteria, and neglected diseases affecting humanity, particularly the vulnerable populations (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
Triazole derivatives demonstrate significant antimicrobial and antifungal activities, making them valuable in the search for new therapeutic agents. Aggarwal and Sumran (2020) reviewed the pharmacological profile of 1,2,4-triazoles, highlighting their applications as antifungal, antibacterial, anticancer, and anticonvulsant agents (Aggarwal & Sumran, 2020).
Corrosion Inhibition
The application of 1,2,3-triazole derivatives extends into the field of corrosion inhibition for metal surfaces. Hrimla et al. (2021) explored the design and synthesis of 1,2,3-triazole compounds as molecular well-defined corrosion inhibitors. Their efficiency in different acidic media underscores the versatility of triazole derivatives beyond pharmaceutical applications (Hrimla et al., 2021).
Material Science
Prozorova and Pozdnyakov (2023) conducted a comparative analysis of composite polymer materials based on 1H-1,2,4-triazole, which are promising for developing proton-conducting fuel cell membranes. These materials significantly improve the basic characteristics of electrolyte membranes, demonstrating the potential of triazole derivatives in material science applications (Prozorova & Pozdnyakov, 2023).
Eco-Friendly Synthetic Methods
De Souza et al. (2019) reviewed eco-friendly procedures for the synthesis of 1,2,3-triazoles, highlighting advancements in using easily recoverable catalysts and methodologies that offer advantages such as shorter reaction times and higher yields. These developments underscore the role of triazoles in promoting sustainable and efficient synthetic methods in chemistry (De Souza et al., 2019).
Safety And Hazards
This chemical is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
1-(2-chloroethyl)-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.ClH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWVWIYGGCIQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride | |
CAS RN |
1417569-97-1 | |
Record name | 1H-1,2,4-Triazole, 1-(2-chloroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417569-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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